molecular formula C14H9ClFNO4 B6393098 2-Chloro-5-(3-fluoro-5-methoxycarbonylphenyl)isonicotinic acid CAS No. 1261891-92-2

2-Chloro-5-(3-fluoro-5-methoxycarbonylphenyl)isonicotinic acid

Cat. No.: B6393098
CAS No.: 1261891-92-2
M. Wt: 309.67 g/mol
InChI Key: SJIBYQLAWGXDTB-UHFFFAOYSA-N
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Description

2-Chloro-5-(3-fluoro-5-methoxycarbonylphenyl)isonicotinic acid is an organic compound that belongs to the class of pyridinecarboxylic acids It is characterized by the presence of a chloro group, a fluoro group, and a methoxycarbonyl group attached to a phenyl ring, which is further connected to an isonicotinic acid moiety

Properties

IUPAC Name

2-chloro-5-(3-fluoro-5-methoxycarbonylphenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClFNO4/c1-21-14(20)8-2-7(3-9(16)4-8)11-6-17-12(15)5-10(11)13(18)19/h2-6H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJIBYQLAWGXDTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2=CN=C(C=C2C(=O)O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00688145
Record name 2-Chloro-5-[3-fluoro-5-(methoxycarbonyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00688145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261891-92-2
Record name 2-Chloro-5-[3-fluoro-5-(methoxycarbonyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00688145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(3-fluoro-5-methoxycarbonylphenyl)isonicotinic acid can be achieved through a multi-step process involving the following key steps:

    Formation of the Fluoro-Methoxycarbonyl Phenyl Intermediate: This step involves the introduction of the fluoro and methoxycarbonyl groups onto a phenyl ring. This can be achieved through electrophilic aromatic substitution reactions using appropriate reagents.

    Coupling with Isonicotinic Acid: The intermediate is then coupled with isonicotinic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(3-fluoro-5-methoxycarbonylphenyl)isonicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used in substitution reactions.

    Oxidizing Agents: Such as potassium permanganate, used in oxidation reactions.

    Reducing Agents: Such as sodium borohydride, used in reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

2-Chloro-5-(3-fluoro-5-methoxycarbonylphenyl)isonicotinic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(3-fluoro-5-methoxycarbonylphenyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. The presence of the chloro, fluoro, and methoxycarbonyl groups allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(3-fluoro-5-methoxycarbonylphenyl)isonicotinic acid is unique due to the specific combination of substituents on the phenyl ring, which can impart distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

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